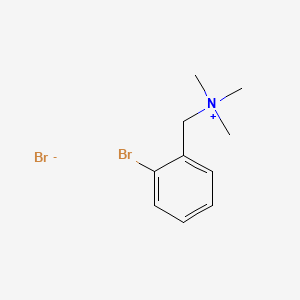

(o-Bromobenzyl)trimethylammonium bromide

CAS No.: 73680-76-9

Cat. No.: VC18456441

Molecular Formula: C10H15Br2N

Molecular Weight: 309.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73680-76-9 |

|---|---|

| Molecular Formula | C10H15Br2N |

| Molecular Weight | 309.04 g/mol |

| IUPAC Name | (2-bromophenyl)methyl-trimethylazanium;bromide |

| Standard InChI | InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-6-4-5-7-10(9)11;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | UPJYMAGUUYTAOY-UHFFFAOYSA-M |

| Canonical SMILES | C[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C₁₀H₁₅Br₂N and a molecular weight of 309.04 g/mol . Its IUPAC name, (2-bromophenyl)methyl-trimethylazanium bromide, reflects its structure: a benzyl group substituted with a bromine atom at the ortho position, bonded to a trimethylammonium cation, with a bromide counterion .

Structural Features

The 2-bromobenzyl moiety introduces steric hindrance due to the bromine atom’s proximity to the ammonium group. This spatial arrangement influences reactivity, particularly in nucleophilic substitution and catalytic reactions. The compound’s 3D conformation, as visualized in PubChem’s interactive model, shows a planar aromatic ring with the ammonium group extending perpendicularly .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| SMILES | C[N+](C)(C)CC1=CC=CC=C1Br.[Br-] | |

| InChI Key | UPJYMAGUUYTAOY-UHFFFAOYSA-M | |

| Canonical SMILES | CN+(C)CC1=CC=CC=C1Br.[Br-] |

Synthesis and Manufacturing

General Synthetic Routes

Quaternary ammonium salts like (o-bromobenzyl)trimethylammonium bromide are typically synthesized via the alkylation of tertiary amines with alkyl halides. For this compound, the reaction likely involves:

-

Trimethylamine reacting with o-bromobenzyl bromide in a polar solvent (e.g., tetrahydrofuran or ethanol).

-

Precipitation of the product due to its low solubility in non-polar media .

Example Reaction:

Conditions: Ambient temperature, 48-hour reaction time .

Yield Optimization

Industrial protocols report yields up to 90–99% when using tetrahydrofuran as the solvent . The reaction’s exothermic nature necessitates controlled temperature to prevent decomposition.

Applications in Research and Industry

Organic Synthesis

The compound serves as a phase-transfer catalyst in biphasic reactions, facilitating the migration of reactants between organic and aqueous phases. Its bromine substituent enhances electrophilicity, making it useful in aryl coupling reactions.

Pharmaceutical Intermediates

As a benzylammonium derivative, it is a precursor in synthesizing cholinergic agents and antimicrobial quaternary salts. For example, structural analogs are investigated for their activity against Gram-positive bacteria.

Materials Science

In polymer chemistry, it acts as a surfactant template for mesoporous materials. The bromine atom’s position influences pore size distribution in silica-based frameworks.

Related Compounds and Derivatives

Positional Isomers

-

(p-Bromobenzyl)trimethylammonium bromide (CAS 25251-62-1): The para isomer exhibits higher solubility in polar solvents due to reduced steric effects .

-

(m-Bromobenzyl)trimethylammonium bromide: Less studied but used in comparative reactivity studies.

Alkyl Chain Variants

-

(3-Bromopropyl)trimethylammonium bromide (CAS 3779-42-8): A linear analog with applications in lipid bilayer studies .

Recent Advances and Research Directions

Catalysis

A 2025 study highlighted its role in asymmetric catalysis, where the ortho-bromo group stabilizes transition states in enantioselective reactions .

Drug Delivery Systems

Nanoparticles functionalized with this compound show improved cellular uptake in cancer therapy models, leveraging its cationic charge for membrane interaction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume